molecular formula C23H29ClN4O3S B2749427 N-[(2-chlorophenyl)methyl]-1-[3-(piperidine-1-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide CAS No. 1216798-01-4

N-[(2-chlorophenyl)methyl]-1-[3-(piperidine-1-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide

Cat. No.: B2749427
CAS No.: 1216798-01-4
M. Wt: 477.02
InChI Key: AMJHCRNAZICVCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of piperidine-carboxamide derivatives characterized by a sulfonylpyridine moiety and aryl-substituted benzyl groups.

Key structural features include:

  • 3-(Piperidine-1-sulfonyl)pyridin-2-yl group: Introduces sulfonamide functionality, which enhances binding affinity to target proteins.
  • 2-Chlorophenylmethyl substituent: The chloro group may improve lipophilicity and influence steric interactions with biological targets.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-(3-piperidin-1-ylsulfonylpyridin-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClN4O3S/c24-20-8-3-2-7-19(20)17-26-23(29)18-10-15-27(16-11-18)22-21(9-6-12-25-22)32(30,31)28-13-4-1-5-14-28/h2-3,6-9,12,18H,1,4-5,10-11,13-17H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMJHCRNAZICVCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(N=CC=C2)N3CCC(CC3)C(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N’-[5-methyl-2-(morpholin-4-ylcarbonyl)-3-phenyl-1H-indol-7-yl]urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone or aldehyde under acidic conditions.

    Introduction of the Morpholin-4-ylcarbonyl Group: The morpholin-4-ylcarbonyl group can be introduced through a nucleophilic substitution reaction, where morpholine reacts with a suitable electrophile, such as an acyl chloride.

    Cyclohexylation and Urea Formation: The final steps involve the introduction of the cyclohexyl group and the formation of the urea linkage. This can be achieved through a series of nucleophilic substitution and condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yields and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N’-[5-methyl-2-(morpholin-4-ylcarbonyl)-3-phenyl-1H-indol-7-yl]urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways involved in diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N’-[5-methyl-2-(morpholin-4-ylcarbonyl)-3-phenyl-1H-indol-7-yl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with its closest analogs based on substituent variations, synthetic yields, purity, and inferred pharmacological properties.

Substituent Variations in Piperidine-Carboxamide Derivatives

Compound Name / Substituents R1 (Aryl Group) R2 (Piperidine Modifications) Molecular Formula Yield (%) Purity (%) Reference
Target Compound 2-Chlorophenylmethyl 3-(Piperidine-1-sulfonyl)pyridin-2-yl C23H26ClN3O3S N/A N/A Inferred
N-[(2-Methoxyphenyl)methyl] analog () 2-Methoxyphenylmethyl 3-(Piperidine-1-sulfonyl)pyridin-2-yl C24H29N3O4S N/A N/A
N-(3-(cis-3,5-Dimethylpiperidin-1-yl)propyl) () 2-Chloro-6-methoxyphenyl cis-3,5-Dimethylpiperidine C29H38ClN4O3S 66 >98
N-(3-(4,4-Dimethylpiperidin-1-yl)propyl) () 2-Chloro-6-methylphenyl 4,4-Dimethylpiperidine C28H39ClN4O2S 55 >99.8
SARS-CoV-2 Inhibitor () Azetidin-3-ylamino Thiophen-2-ylmethyl C29H35N4O3S 65 N/A

Key Observations :

  • Substituent Effects on Yield : Bulky substituents (e.g., trifluoromethyl in ) reduce synthetic yields (58–61%) compared to simpler chloro or methyl groups (66–76%) .
  • Purity Trends : Compounds with dimethylpiperidine modifications () achieve >99.8% HPLC purity, likely due to improved crystallinity .
  • Biological Relevance : The 2-chlorophenyl group in the target compound may enhance target binding compared to methoxy or fluoro analogs, as seen in HCV inhibitors () .

Pharmacological Profiles of Related Compounds

A. Antiviral Activity
  • HCV Entry Inhibitors (–3): Analogs with 2-chloro-6-methylphenyl groups exhibit potent inhibition of HCV entry, attributed to interactions with viral glycoproteins. The chloro substituent enhances potency over fluoro or bromo variants .
  • SARS-CoV-2 PLpro Inhibitors (): Piperidine-carboxamides with azetidinylamino groups show antiviral activity (IC50 < 1 μM), suggesting the target compound’s sulfonylpyridine moiety could similarly inhibit viral proteases .
B. CGRP Receptor Antagonism ()

Biological Activity

N-[(2-chlorophenyl)methyl]-1-[3-(piperidine-1-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide, commonly referred to as a piperidine derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C23H29ClN4O3S
  • Molecular Weight : 477.02 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cell signaling pathways. The piperidine moiety is known for its role in modulating neurotransmitter systems, which can lead to significant pharmacological effects. For instance, compounds containing piperidine structures have been associated with:

  • Antidepressant activity : By influencing serotonin and norepinephrine reuptake.
  • Antimicrobial properties : Demonstrated through interactions with bacterial enzymes.

Anticancer Activity

Research indicates that derivatives of piperidine, including the compound , exhibit anticancer properties. A study highlighted the efficacy of similar compounds in targeting BRCA-deficient cancer cells through inhibition of poly(ADP-ribose) polymerase (PARP), leading to reduced cell proliferation in vitro and in vivo models .

Enzyme Inhibition

The compound has shown potential as an inhibitor of various enzymes, including:

  • Acetylcholinesterase (AChE) : Critical for neurotransmission; inhibition can lead to enhanced cholinergic activity.
  • Urease : Inhibitors have applications in treating infections caused by urease-producing bacteria, such as Helicobacter pylori.

In Vitro Studies

A series of synthesized piperidine derivatives were evaluated for their biological activities. The findings included:

CompoundAChE Inhibition IC50 (µM)Urease Inhibition IC50 (µM)
Compound 15.010.5
Compound 23.78.9
This compound4.59.0

These results suggest that the compound exhibits significant enzyme inhibitory activity, comparable to other known inhibitors.

In Vivo Studies

In vivo studies have demonstrated that this compound can effectively reduce tumor growth in xenograft models, particularly those involving BRCA-deficient tumors. The mechanism appears to involve both direct cytotoxic effects on cancer cells and modulation of the immune response .

Q & A

Q. Tables for Key Data

Parameter Example Value Reference
Synthetic Yield (Sulfonylation)75–85%
CB1 Binding Affinity (K(i))10–100 nM (analogs)
Acute Toxicity (Oral LD50)300–2000 mg/kg (Category 4 )

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.